

Application Notes and Protocols for Intracellular Granulysin Staining by Flow Cytometry

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Compound of Interest

Compound Name: *Granulosin*

Cat. No.: *B1250205*

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Introduction

Granulysin is a cytotoxic and pro-inflammatory molecule expressed by activated human cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1][2] It is a member of the saposin-like protein (SAPLIP) family and plays a crucial role in host defense against intracellular pathogens and tumors.[1][3] Granulysin is stored in the cytotoxic granules of CTLs and NK cells and is released upon target cell recognition.[3] Its functions include direct killing of a broad spectrum of microbes, including bacteria, fungi, and parasites, as well as tumor cells.[1][3] Furthermore, granulysin can act as a chemoattractant for various immune cells, promoting an inflammatory response.[1]

The detection and quantification of intracellular granulysin at the single-cell level by flow cytometry is a powerful tool for studying the cytotoxic potential of T cells and NK cells in various physiological and pathological conditions, including infections, cancer, and autoimmune diseases.[4][5][6] This application note provides a detailed protocol for the intracellular staining of granulysin and its analysis by flow cytometry.

Data Presentation: Granulysin Expression in Health and Disease

The following table summarizes quantitative data on granulysin expression in different lymphocyte populations from various studies. This data highlights the differential expression of granulysin in pathological conditions compared to healthy controls.

Cell Type	Condition	Granulysin Expression (% positive cells or MFI)	Reference
CD3-CD16+ NK cells	Healthy Controls	High levels of granulysin expression	[5]
CD3-CD16+ NK cells	Cancer Patients	Significantly decreased granulysin levels compared to healthy controls (P<0.005)	[5]
Peripheral Blood Lymphocytes (PBLs)	Psoriatic Arthritis (active phase)	Percentage of Granulysin+ cells: 16.5%	[6]
Peripheral Blood Lymphocytes (PBLs)	Psoriatic Arthritis (remission)	Percentage of Granulysin+ cells: 10.6%	[6]
Peripheral Blood Lymphocytes (PBLs)	Healthy Controls	Percentage of Granulysin+ cells: 3.26%	[6]
Peripheral Blood Lymphocytes (PBLs)	Osteoarthritis Patients	Higher percentage of Granulysin+ PBLs (7.5%) compared to controls (1.7%)	[7][8]
Peripheral Blood Lymphocytes (PBLs)	Post-Myocardial Infarction (Day 7)	~6-fold increase in Granulysin+ lymphocytes compared to healthy subjects	[9]
CD8+ αβ T cells, NK cells, γδ T cells	Healthy Resting PBMCs	Variable expression, with γδ T cells showing notable granulysin expression	[10]

MFI: Mean Fluorescence Intensity

Experimental Protocols

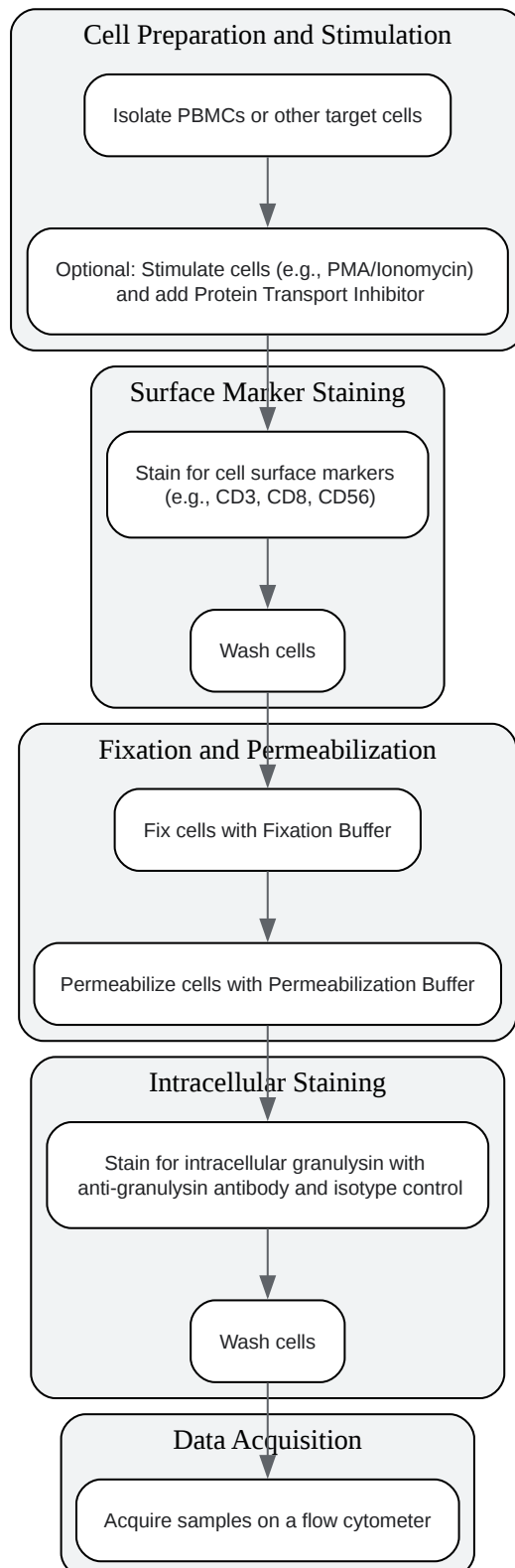
This protocol describes the simultaneous detection of cell surface markers and intracellular granulysin by flow cytometry. It is recommended to first stain for surface antigens before fixation and permeabilization, as these steps might alter some surface epitopes.[\[11\]](#)

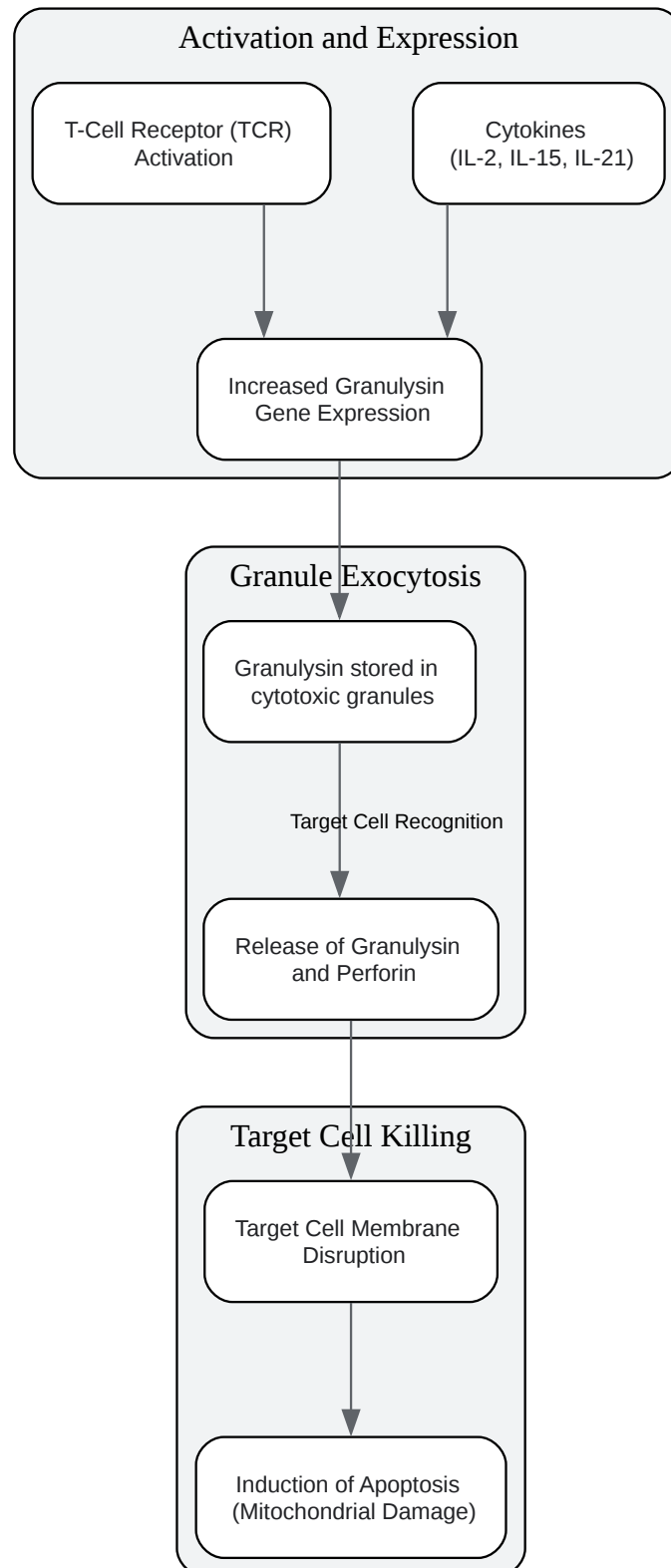
Reagents and Materials

- Cells of interest: Peripheral blood mononuclear cells (PBMCs) or other isolated immune cells.
- Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
- Stimulants (optional): Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or specific antigens.[\[12\]](#)
- Protein Transport Inhibitor: Brefeldin A or Monensin.[\[11\]](#)[\[12\]](#)
- Phosphate Buffered Saline (PBS)
- Flow Cytometry Staining Buffer: PBS with 2% FBS and 0.09% sodium azide.
- Fluorochrome-conjugated antibodies for cell surface markers: e.g., anti-CD3, anti-CD8, anti-CD56.
- Fluorochrome-conjugated anti-human Granulysin antibody.
- Isotype control antibody corresponding to the anti-granulysin antibody.
- Fixation Buffer: e.g., 1% to 4% paraformaldehyde in PBS.
- Permeabilization Buffer: e.g., PBS containing 0.1% to 0.5% Saponin or other detergents like Triton X-100.
- Flow cytometry tubes.

- Centrifuge.
- Flow cytometer.

Experimental Workflow Diagram





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